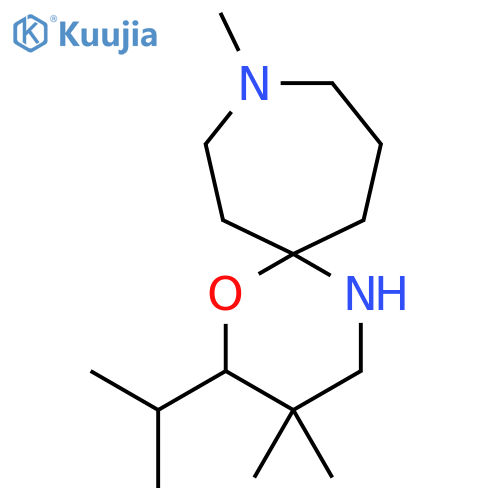Cas no 2172173-99-6 (3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro5.6dodecane)

2172173-99-6 structure
商品名:3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro5.6dodecane
3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro5.6dodecane 化学的及び物理的性質
名前と識別子
-
- 3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro5.6dodecane
- 2172173-99-6
- 3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.6]dodecane
- EN300-1279119
-
- インチ: 1S/C15H30N2O/c1-12(2)13-14(3,4)11-16-15(18-13)7-6-9-17(5)10-8-15/h12-13,16H,6-11H2,1-5H3
- InChIKey: OSVDQWZTDITUQA-UHFFFAOYSA-N
- ほほえんだ: O1C(C(C)C)C(C)(C)CNC21CCN(C)CCC2
計算された属性
- せいみつぶんしりょう: 254.235813585g/mol
- どういたいしつりょう: 254.235813585g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 290
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 24.5Ų
3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro5.6dodecane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1279119-5000mg |
3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.6]dodecane |
2172173-99-6 | 5000mg |
$3479.0 | 2023-10-01 | ||
| Enamine | EN300-1279119-0.25g |
3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.6]dodecane |
2172173-99-6 | 0.25g |
$1577.0 | 2023-06-08 | ||
| Enamine | EN300-1279119-250mg |
3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.6]dodecane |
2172173-99-6 | 250mg |
$1104.0 | 2023-10-01 | ||
| Enamine | EN300-1279119-10000mg |
3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.6]dodecane |
2172173-99-6 | 10000mg |
$5159.0 | 2023-10-01 | ||
| Enamine | EN300-1279119-0.05g |
3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.6]dodecane |
2172173-99-6 | 0.05g |
$1440.0 | 2023-06-08 | ||
| Enamine | EN300-1279119-10.0g |
3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.6]dodecane |
2172173-99-6 | 10g |
$7373.0 | 2023-06-08 | ||
| Enamine | EN300-1279119-2500mg |
3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.6]dodecane |
2172173-99-6 | 2500mg |
$2351.0 | 2023-10-01 | ||
| Enamine | EN300-1279119-0.1g |
3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.6]dodecane |
2172173-99-6 | 0.1g |
$1508.0 | 2023-06-08 | ||
| Enamine | EN300-1279119-0.5g |
3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.6]dodecane |
2172173-99-6 | 0.5g |
$1646.0 | 2023-06-08 | ||
| Enamine | EN300-1279119-2.5g |
3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.6]dodecane |
2172173-99-6 | 2.5g |
$3362.0 | 2023-06-08 |
3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro5.6dodecane 関連文献
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
2172173-99-6 (3,3,9-trimethyl-2-(propan-2-yl)-1-oxa-5,9-diazaspiro5.6dodecane) 関連製品
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
